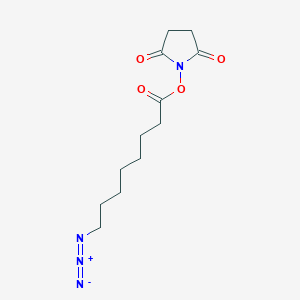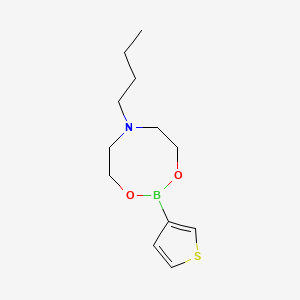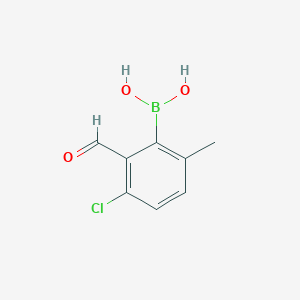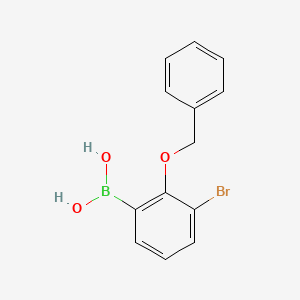
8-Azido-octanoyl-OSu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Azido-octanoyl-OSu is a click chemistry reagent containing an azide group. It is used as a building block to introduce 8-azidooctanoic acid (CAS 217180-76-2) fragment . This fragment is used for further modifications using Click-chemistry (CuAAC), as a protected aminogroup or is used in physico-chemical investigations .
Synthesis Analysis
The synthesis of 8-Azido-octanoyl-OSu involves the introduction of an 8-azidooctanoic acid (CAS 217180-76-2) fragment . This fragment is used for further modifications using Click-chemistry (CuAAC), as a protected aminogroup or is used in physico-chemical investigations .Molecular Structure Analysis
The molecular structure of 8-Azido-octanoyl-OSu consists of an azide group, which is used as a building block to introduce 8-azidooctanoic acid (CAS 217180-76-2) fragment . The molecular formula is C12H18N4O4 .Chemical Reactions Analysis
8-Azido-octanoyl-OSu is used in Click-chemistry (CuAAC) for further modifications . It is used as a building block to introduce 8-azidooctanoic acid (CAS 217180-76-2) fragment .Physical And Chemical Properties Analysis
The molecular weight of 8-Azido-octanoyl-OSu is 282.30 g/mol . It is recommended to store the product under the recommended conditions in the Certificate of Analysis .Wissenschaftliche Forschungsanwendungen
Click Chemistry Reagent
“8-AZido-octanoyl-OSu” serves as a versatile click chemistry reagent containing an azide group. It is commonly used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are a cornerstone of click chemistry due to their high reliability and specificity .
Building Block for Modifications
This compound acts as a building block to introduce the 8-azidooctanoic acid fragment into other molecules. This fragment can be further modified using click chemistry for various applications, including creating new compounds with unique properties or attaching molecules to surfaces or other macromolecules .
Protected Aminogroup Introduction
In peptide synthesis, “8-AZido-octanoyl-OSu” can be used to introduce a protected amino group. This allows for selective deprotection and further functionalization of peptides, which is crucial in developing therapeutic peptides and studying protein interactions .
Physico-Chemical Investigations
Researchers utilize “8-AZido-octanoyl-OSu” in physico-chemical studies to explore the properties and behaviors of azide-containing compounds under various conditions. This can lead to insights into reaction mechanisms and the development of new materials .
Peptide Modifiers for Improved Plasma Half-Life
Fatty acid derivatives like “8-AZido-octanoyl-OSu” are used to modify peptides, potentially improving their stability and plasma half-life. This has implications for drug development, as it can enhance the efficacy and duration of peptide-based medications .
Synthesis of Heterocycles
Organic azides, including those derived from “8-AZido-octanoyl-OSu”, play a role in synthesizing various heterocycles. These compounds are essential in pharmaceuticals, agrochemicals, and materials science .
Named Reactions Involving Organic Azides
The azide group in “8-AZido-octanoyl-OSu” participates in several named reactions, such as the Staudinger reduction, the aza-Wittig reaction, and the Curtius rearrangement. These reactions are fundamental in organic synthesis and have broad applications across different fields of chemistry .
Wirkmechanismus
Target of Action
8-Azido-octanoyl-OSu is a click chemistry reagent . It is used as a building block to introduce the 8-azidooctanoic acid fragment . This fragment is used for further modifications using Click-chemistry (CuAAC), as a protected aminogroup . The primary targets of this compound are therefore the biomolecules that it is designed to label or modify.
Mode of Action
The compound interacts with its targets through a process known as click chemistry . This is a type of chemical reaction designed to generate substances quickly and reliably by joining small units together. This is achieved through the use of the azide group present in the compound, which reacts with a corresponding alkyne group on the target molecule in the presence of a copper catalyst .
Biochemical Pathways
The exact biochemical pathways affected by 8-Azido-octanoyl-OSu would depend on the specific biomolecules it is used to modify. The primary pathway involved is theclick chemistry reaction (CuAAC), which allows for the introduction of the 8-azidooctanoic acid fragment onto the target molecule .
Result of Action
The result of the action of 8-Azido-octanoyl-OSu is the modification of the target biomolecules . This can be used for a variety of purposes, such as labeling proteins, nucleic acids, or sugars for further study .
Action Environment
The action of 8-Azido-octanoyl-OSu is influenced by the presence of a copper catalyst , which is necessary for the click chemistry reaction to occur . Other environmental factors that could influence its action include the concentration of the target biomolecules and the conditions under which the reaction is carried out.
Safety and Hazards
Zukünftige Richtungen
8-Azido-octanoyl-OSu has attracted significant attention in recent years due to its potential applications in scientific experiments. It is expected to have a wide range of applications in the future.
Relevant Papers The relevant papers retrieved indicate that 8-Azido-octanoyl-OSu is a significant compound in scientific research . It is used in Click-chemistry (CuAAC) for further modifications .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 8-azidooctanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4/c13-15-14-9-5-3-1-2-4-6-12(19)20-16-10(17)7-8-11(16)18/h1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGZLUIWAPDNRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-AZido-octanoyl-OSu | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![tert-Butyl 5-chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine-1-carboxylate, 95%](/img/structure/B6297435.png)